molecular formula C40H39N5O8 B12324362 n-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-2-phenoxyacetamide

n-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-2-phenoxyacetamide

Cat. No.: B12324362
M. Wt: 717.8 g/mol
InChI Key: GHJIISZNTSASNR-UHFFFAOYSA-N
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Description

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine is a complex biomedical compound with the molecular formula C40H39N5O8 and a molecular weight of 717.77 g/mol. This compound is primarily used in the research of inflammatory disorders and autoimmune diseases due to its ability to selectively engage receptors and signaling pathways, exhibiting significant anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine involves multiple steps, starting with the protection of the adenosine molecule. The 5’-hydroxyl group is protected using a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is methylated. The N6 position is then acylated with phenoxyacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can be used to remove protective groups or modify the oxidation state of the molecule.

    Substitution: This reaction can introduce new functional groups into the molecule, enhancing its properties or creating derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of analogs.

Scientific Research Applications

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a protected nucleoside, it is used in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: It is used to study the mechanisms of inflammatory and autoimmune diseases, providing insights into potential therapeutic targets.

    Medicine: Its anti-inflammatory properties make it a candidate for developing new treatments for inflammatory disorders.

    Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine involves its interaction with specific receptors and signaling pathways in the body. By binding to these receptors, it modulates the immune response, reducing inflammation and potentially altering the course of autoimmune diseases. The exact molecular targets and pathways involved are still under investigation, but its selective engagement of these pathways is a key aspect of its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    5’-O-DMT-2’-O-methyl-N6-benzoyl-adenosine: Similar in structure but with a benzoyl group instead of a phenoxyacetyl group.

    5’-O-DMT-2’-O-methyl-N6-phenylacetyl-adenosine: Similar but with a phenylacetyl group.

Uniqueness

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine is unique due to its specific combination of protective groups and functional modifications, which enhance its stability and biological activity. Its ability to selectively engage receptors and signaling pathways sets it apart from other similar compounds, making it a valuable tool in biomedical research.

Properties

Molecular Formula

C40H39N5O8

Molecular Weight

717.8 g/mol

IUPAC Name

N-[9-[4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)

InChI Key

GHJIISZNTSASNR-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O

Origin of Product

United States

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